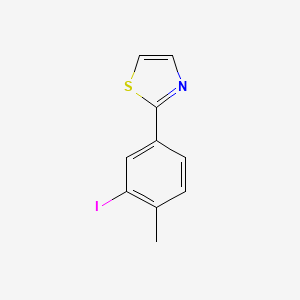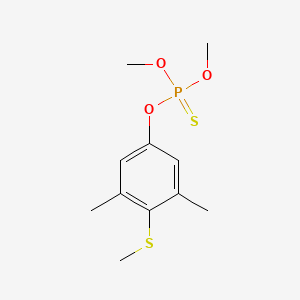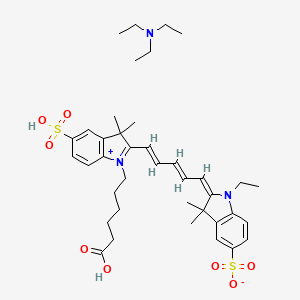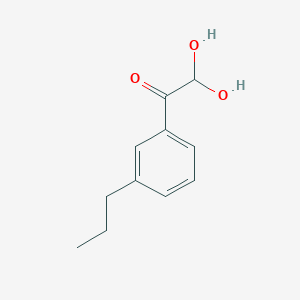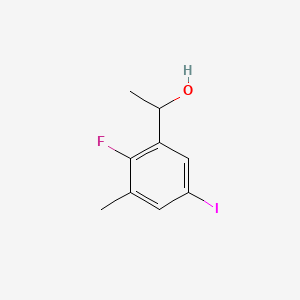
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol is an organic compound characterized by the presence of a fluoro, iodo, and methyl group attached to a benzene ring, along with an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the halogenation of 3-methylphenol to introduce the fluoro and iodo substituents, followed by the reduction of the resulting compound to form the ethanol moiety. The reaction conditions typically involve the use of halogenating agents such as iodine and fluorine sources, along with reducing agents like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency.
化学反応の分析
Types of Reactions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the ethanol group to an alkane.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)acetaldehyde or 1-(2-Fluoro-5-iodo-3-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethane.
Substitution: Formation of 1-(2-Azido-5-iodo-3-methylphenyl)ethanol or 1-(2-Cyano-5-iodo-3-methylphenyl)ethanol.
科学的研究の応用
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for certain biological targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be compared with other similar compounds, such as:
1-(2-Fluoro-3-iodo-5-methylphenyl)ethanol: Differing in the position of the fluoro and iodo groups.
1-(2-Fluoro-5-iodo-4-methylphenyl)ethanol: Differing in the position of the methyl group.
1-(2-Fluoro-5-iodo-3-methylphenyl)propanol: Differing in the length of the carbon chain attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C9H10FIO |
|---|---|
分子量 |
280.08 g/mol |
IUPAC名 |
1-(2-fluoro-5-iodo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10FIO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4,6,12H,1-2H3 |
InChIキー |
BCQLLHHRRMBONW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)C(C)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
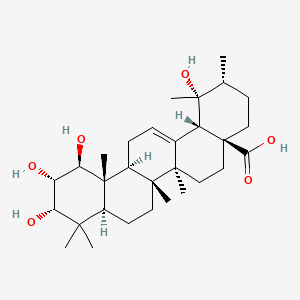

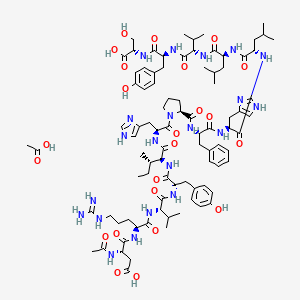

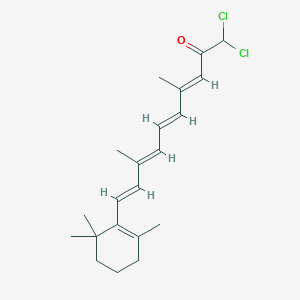
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14760491.png)
